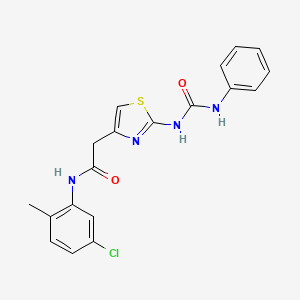

N-(5-chloro-2-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Description

N-(5-Chloro-2-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a synthetic small molecule featuring a thiazole core substituted with a phenylurea group at position 2 and an acetamide moiety at position 2. This compound belongs to a class of thiazole derivatives known for their diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2S/c1-12-7-8-13(20)9-16(12)23-17(25)10-15-11-27-19(22-15)24-18(26)21-14-5-3-2-4-6-14/h2-9,11H,10H2,1H3,(H,23,25)(H2,21,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVAFIVZLZAQDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Urea Derivative Formation: The phenylureido group can be introduced by reacting an isocyanate with an amine.

Final Coupling: The final step involves coupling the thiazole derivative with the phenylureido compound under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(5-chloro-2-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. The process includes the formation of the thiazole ring and subsequent introduction of the phenylureido group. The detailed synthetic pathways can vary, but they generally utilize commercially available reagents and follow established protocols in organic chemistry to ensure high purity and yield .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial activity against various pathogens. For instance, derivatives of thiazole compounds have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria as well as fungal species. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole moiety can enhance antimicrobial potency .

Anticancer Activity

This compound has shown potential as an anticancer agent. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast cancer (MCF7) and others. The compound's mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation . Molecular docking studies further support its role as a potential inhibitor, suggesting that it interacts effectively with target proteins involved in tumor growth .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Activity Comparisons

- Antimicrobial Potential: Thiazolidinone analogs (e.g., compounds 12, 13) with nitrofuran substituents exhibit antibacterial activity due to nitro group redox activity . The target compound lacks this motif but may leverage its chloroaryl group for similar effects.

- Kinase Inhibition : The CDK9 inhibitor (17d) shares a thiazole-acetamide scaffold with the target compound but incorporates a bicycloheptane group, which enhances selectivity for CDK9 via hydrophobic interactions . The target’s phenylureido group may favor binding to kinases with polar active sites.

- Metabolic Stability : Trifluoromethylbenzothiazole derivatives (e.g., EP3 348 550A1) show enhanced stability due to fluorine’s electron-withdrawing effects . The target’s chloro and methyl groups may offer moderate stability but could be susceptible to oxidative metabolism.

Structure-Activity Relationships (SAR)

Thiazole Core : Essential for maintaining planar geometry, facilitating π-π stacking in enzyme active sites.

Ureido Linker: The 3-phenylureido group introduces hydrogen-bond donors/acceptors, critical for interactions with residues in kinase ATP-binding pockets .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, a compound characterized by its unique structural components, has garnered attention for its potential biological activities. This article examines the compound's synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

Molecular Formula : C19H17ClN4O2S

Molecular Weight : 400.9 g/mol

IUPAC Name : N-(5-chloro-2-methylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

CAS Number : 921481-36-9

The compound features a thiazole ring, a phenylureido group, and a chloro-substituted aromatic moiety. These structural elements are essential for its biological activity, influencing its interaction with various molecular targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis method, where thiourea reacts with an α-halo ketone.

- Introduction of the Phenylcarbamoyl Group : The thiazole intermediate is reacted with phenyl isocyanate to form the phenylcarbamoyl moiety.

- Final Acylation Step : The compound undergoes acylation with chloroacetyl chloride to yield the target acetamide.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole ring and phenylcarbamoyl group enhance binding affinity, potentially leading to alterations in enzymatic activity or receptor modulation. Such interactions can influence various cellular pathways, making it a candidate for further pharmacological studies .

Antimicrobial Activity

Research has demonstrated that compounds structurally similar to this compound exhibit significant antimicrobial properties. A study focusing on related chloroacetamides reported:

- Effectiveness Against Gram-positive Bacteria : Compounds showed strong activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

- Moderate Activity Against Gram-negative Bacteria : Less effectiveness was noted against Escherichia coli.

- Activity Against Fungi : Moderate efficacy was observed against Candida albicans.

The variations in biological activity were attributed to the position and nature of substituents on the phenyl ring, emphasizing the importance of structural characteristics in determining antimicrobial effectiveness .

Case Studies

- Study on Antinociceptive Activity : A related compound was tested for pain-relieving effects, showing promising results in preclinical models. The study indicated that modifications in the chemical structure could enhance antinociceptive properties, suggesting that similar derivatives might also exhibit beneficial effects .

- Quantitative Structure–Activity Relationship (QSAR) Analysis : A QSAR study evaluated various N-substituted phenyl derivatives for their biological activity. The analysis indicated that lipophilicity plays a crucial role in membrane permeability and subsequent biological efficacy, particularly in antimicrobial applications .

Comparative Analysis

| Compound Name | Structure | Antimicrobial Activity | Notable Features |

|---|---|---|---|

| N-(5-chloro-2-methylphenyl)-... | Structure | Effective against Gram-positive bacteria | Unique thiazole structure |

| N-(3-Chloro-4-methylphenyl)-... | Similar | Less effective against Gram-positive bacteria | Different substitution pattern |

| N-(4-Fluorophenyl)-... | Similar | Active against multiple pathogens | High lipophilicity |

This table summarizes the comparative biological activities of similar compounds, highlighting how structural variations influence efficacy.

Q & A

Advanced Question

- Molecular docking : Tools like AutoDock Vina can model interactions with enzymes (e.g., LOX or BChE) using crystal structures (PDB IDs) .

- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Train on datasets of analogs to predict activity against α-glucosidase or LOX .

How can X-ray crystallography resolve ambiguities in the compound’s conformation?

Advanced Question

SHELX programs (SHELXL, SHELXS) are industry standards for refining crystal structures . Key steps:

- Data collection : High-resolution (<1.0 Å) synchrotron data reduces noise.

- Twinned data handling : SHELXL’s twin law feature mitigates challenges in space group determination .

- Validation : R-factors (<5%) and electron density maps confirm atomic positions.

What strategies ensure purity during synthesis?

Basic Question

- TLC monitoring : Hexane:ethyl acetate (9:1) resolves intermediates and by-products .

- Recrystallization : Ethanol or ethanol-DMF mixtures yield high-purity solids .

- HPLC : Reverse-phase C18 columns quantify impurities (<2%) .

How can bioactivity be evaluated against enzymes like LOX or BChE?

Advanced Question

- LOX inhibition : Spectrophotometric assays measuring conjugated diene formation at 234 nm .

- BChE activity : Ellman’s method with DTNB (5,5′-dithiobis-2-nitrobenzoic acid) at 412 nm .

- Dose-response curves : IC₅₀ values calculated using nonlinear regression (e.g., GraphPad Prism).

How should conflicting data between NMR and crystallography be addressed?

Advanced Question

- Dynamic effects : NMR captures solution-state conformers, while crystallography shows static solid-state structures .

- Tautomerism : Thiazole-urea tautomers may differ in solution vs. crystal; use variable-temperature NMR to detect shifts .

- Refinement checks : Validate SHELXL outputs against NOE correlations from NMR .

What formulation challenges arise due to the compound’s physicochemical properties?

Advanced Question

- Solubility : LogP ~3.5 (predicted) suggests poor aqueous solubility; use co-solvents (DMSO:PBS) or liposomal encapsulation .

- Stability : Hydrolysis-prone acetamide groups require pH-controlled buffers (pH 6–8) .

- Bioavailability : Microsomal assays (e.g., CYP450 inhibition) guide prodrug design .

How can TRPC channel modulation by this compound be mechanistically studied?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.